molecular formula C19H18N2O5 B5105477 2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid

Cat. No.: B5105477
M. Wt: 354.4 g/mol
InChI Key: ZPLIZVYEMQQCPU-UHFFFAOYSA-N
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Description

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid is an organic compound with a complex structure, featuring a nitro group, a piperidine ring, and a benzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid typically involves multiple steps, starting with the nitration of benzoic acid to introduce the nitro group. This is followed by the introduction of the piperidine ring through a substitution reaction. The final step involves the formation of the benzoyl group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-4-(piperidin-1-yl)benzoic acid
  • 4-(piperidin-1-yl)benzoic acid
  • 2-(4-piperidin-1-ylbenzoyl)benzoic acid

Uniqueness

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(14-6-2-3-7-15(14)19(23)24)13-8-9-16(17(12-13)21(25)26)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLIZVYEMQQCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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